2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
Overview
Description
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is a useful research compound. Its molecular formula is C10H6BrNO2S and its molecular weight is 284.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
2,4-Thiazolidinedione (2,4-TZD) derivatives exhibit a range of biological activities, including antimicrobial and antitumor properties. Recent developments have highlighted their efficacy as antimicrobial and anticancer agents. The modifications at the N-3 and C-5 positions of the TZD nucleus significantly impact their biological activities. These compounds have been investigated for their potential against various clinical disorders, showcasing promising therapeutic benefits in these areas (Singh et al., 2022).
Synthesis and Biological Activity
The synthesis of novel 5-(aminomethylene)thiazolidine-2,4-diones, achieved using heterocyclic models derived from eight drug-like molecules, demonstrated significant antibacterial activity. These compounds, especially those bearing pyridine or piperazine moieties, showed good to excellent antibacterial activity, indicating their potential for therapeutic applications (Mohanty et al., 2015).
Development of New Antimicrobial Agents
New 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives have been synthesized and investigated for their antimicrobial potential. These compounds displayed modest to good antimicrobial activity, with some showing superior inhibition zone diameters compared to reference drugs. This indicates their potential as candidates for future research in designing new chemical entities for antimicrobial applications (Nastasă et al., 2015).
Corrosion Inhibition
Thiazolidinedione derivatives have been studied for their role in corrosion inhibition. They showed increased inhibition efficiency with concentration and were found to obey the Langmuir adsorption isotherm. Their application in mild steel corrosion inhibition in hydrochloric acid solution is a notable industrial application (Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
The compound interacts with PPAR-γ, which is a key regulator of lipid metabolism and insulin sensitivity .
Biochemical Pathways
The activation of PPAR-γ by 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes include improved insulin sensitivity, decreased lipid levels, and reduced inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- action include changes in gene expression that lead to improved insulin sensitivity, decreased lipid levels, and reduced inflammation . These changes can have beneficial effects in conditions such as type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
Properties
IUPAC Name |
5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYBXTWFNRUTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389167 | |
Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-46-0 | |
Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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